Tau Peptide (301-315)

Tau aggregation Thioflavin T assay Neurodegeneration

Standard Tau fragments lacking the complete PHF6 hexapeptide yield non-reproducible aggregation kinetics. Tau Peptide (301-315) (PGGGSVQIVYKPVDL) solves this via: - 10x higher ThT plateau vs PHF6* fragments (validated aggregation control) - Atomic-resolution steric zipper structure (PDB: 2ON9, 1.51 Å) for inhibitor docking - Industry-standard substrate for high-throughput tauopathy drug screening Supplied as lyophilized powder, ≥95% purity, DMSO/water soluble.

Molecular Formula C70H113N17O21
Molecular Weight 1528.7 g/mol
Cat. No. B12406812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTau Peptide (301-315)
Molecular FormulaC70H113N17O21
Molecular Weight1528.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3
InChIInChI=1S/C70H113N17O21/c1-11-39(10)58(86-60(97)43(23-24-50(72)90)78-65(102)55(36(4)5)83-63(100)48(34-88)77-53(93)33-75-51(91)31-74-52(92)32-76-59(96)42-17-14-26-73-42)68(105)85-57(38(8)9)67(104)80-45(29-40-19-21-41(89)22-20-40)61(98)79-44(16-12-13-25-71)69(106)87-27-15-18-49(87)64(101)84-56(37(6)7)66(103)81-46(30-54(94)95)62(99)82-47(70(107)108)28-35(2)3/h19-22,35-39,42-49,55-58,73,88-89H,11-18,23-34,71H2,1-10H3,(H2,72,90)(H,74,92)(H,75,91)(H,76,96)(H,77,93)(H,78,102)(H,79,98)(H,80,104)(H,81,103)(H,82,99)(H,83,100)(H,84,101)(H,85,105)(H,86,97)(H,94,95)(H,107,108)/t39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-,58-/m0/s1
InChIKeyUWFUIXSZVBSJAS-ILINDJESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tau Peptide (301-315): Overview


Tau Peptide (301-315) is a synthetic 15-amino acid polypeptide (sequence: PGGGSVQIVYKPVDL) corresponding to residues 301–315 of the human microtubule-associated protein tau (UniProt P10636) [1]. This fragment resides within the third microtubule-binding repeat domain (R3) and contains the critical amyloidogenic hexapeptide motif 306VQIVYK311 [2]. With a molecular formula of C70H113N17O21 and a molecular weight of 1528.77 Da, the peptide is routinely used in aggregation kinetics, phosphorylation studies, and epitope mapping experiments .

Core sequence Contains amyloidogenic PHF6 (VQIVYK) nucleating segment for Tau aggregation studies
Assay compatibility Compatible with ThT fluorescence kinetics, TEM, and X-ray crystallography workflows
Structural tractability VQIVYK core yields atomic-resolution crystals; enables structure-guided inhibitor design

Why Tau (301-315) Cannot Be Substituted


Tau peptides spanning different residue ranges exhibit distinct aggregation kinetics, phosphorylation patterns, and binding affinities due to variations in flanking sequences and the presence or absence of key amyloidogenic cores [1]. For instance, Tau (298–312) contains the same VQIVYK motif but includes an N‑terminal KHVP extension that alters its solubility and self-assembly behavior, while Tau (304–318) extends three residues C‑terminally, affecting heparin‑binding and fibril morphology [2]. Simply substituting one tau fragment for another without validating the exact sequence can lead to irreproducible aggregation kinetics, misinterpreted epitope mapping, or failed inhibitor screens. The quantitative evidence below demonstrates precisely where Tau (301–315) diverges from its closest analogs.

PHF6* fragment mismatch PHF6*-containing fragments may show distinct aggregation kinetics and fibril morphology; assay endpoints may not transfer directly.
Core-deleted variants Variants lacking the 306-311 core may exhibit severely reduced fibrillization; false-negative results possible in standard inducing conditions.
Full-length Tau limitation Full-length Tau is intrinsically disordered; atomic-resolution structural models are unavailable for docking or SAR studies.

Key Evidence for Selecting Tau (301-315)


Aggregation Propensity vs. PHF6*-Containing Fragments

Tau Peptide (301–315) encompasses the R3/wt sequence (306VQIVYKPVDLSK317) that contains the PHF6 (VQIVYK) amyloidogenic core. In side‑by‑side Thioflavin T (ThT) aggregation assays, the R3/wt peptide produced a plateau ThT signal that was one order of magnitude (∼10‑fold) higher than that of the R2/wt peptide (273GKVQIINKKLDL284), which contains the alternative PHF6* (VQIINK) motif [1]. This difference was observed both in the presence and absence of the polyanionic cofactor heparin, indicating that the VQIVYK core intrinsically drives more robust β‑sheet formation and fibrillization than the VQIINK core.

Aggregation Propensity
Head-to-head
PHF6 (R3/wt): order-of-magnitude higher ThT plateau vs PHF6* (R2/wt): ~10-fold lower signal; negligible aggregation without heparin
Supports robust and reproducible signal in standard ThT kinetics assays
Heparin-dependent kinetics; verify induction conditions
Tau aggregation Thioflavin T assay Neurodegeneration

Atomic-Resolution Crystal Structure Availability

Tau Peptide (301–315) has a distinct molecular weight of 1528.77 Da (C70H113N17O21), which is readily differentiated from the two most commonly co‑marketed tau fragments: Tau (298–312) (MW 1599.87 Da) and Tau (304–318) (MW 1631.93 Da) [1]. These mass differences (71.10 Da and 103.16 Da, respectively) are easily resolved by standard ESI‑MS or MALDI‑TOF workflows, allowing unambiguous identity confirmation in compound management and experimental setups. Furthermore, the sequence PGGGSVQIVYKPVDL is unique to residues 301–315 and does not appear in any other human tau isoform region.

Crystal Structure
Method context
VQIVYK at 1.51 Å resolution; cross-β steric zipper architecture (PDB: 2ON9)
Enables structure-guided inhibitor design and molecular docking studies
Full-length Tau lacks atomic-resolution structural model
Peptide characterization Quality control MS verification

Requirement of the 306-311 Core for Fibrillization

Tau Peptide (301–315) contains Ser305, a regulatory phosphorylation site within the PGGG motif. In silico docking and molecular dynamics simulations demonstrate that phosphorylation at Ser305 enhances tubulin binding more effectively than phosphorylation at Ser320 (located in the R3 domain outside the 301–315 region) [1]. Conversely, Ser320‑phosphorylated tau exhibits stronger binding to the aggregation inducer heparin, suggesting that modifications at Ser305 are less pathogenic than those at Ser320 [1]. While these data derive from full‑length tau constructs, the presence of Ser305 within the 301–315 sequence makes this fragment an essential tool for dissecting the functional consequences of phosphorylation at this specific residue.

Fibrillization Requirement
Cross-study comparable
306-311 (VQIVYK): essential for in vitro fibril formation vs 306-311 deleted: minimal or no fibril formation under standard conditions
Fragments lacking the core may yield false-negative aggregation results
Coenzyme Q0-induced assay context; verify model system
Phosphorylation Tubulin binding Tau pathology

Dominant Heterotypic Interaction Kinetics

The hexapeptide 306VQIVYK311 embedded within Tau Peptide (301–315) is the primary driver of tau fibrillization. Deletion of this motif from full‑length tau (TauE14 construct) completely abolishes hyperphosphorylation‑induced neurotoxicity, tau accumulation, and functional deficits in cellular models [1]. In contrast, peptides lacking the intact VQIVYK core (e.g., scrambled sequences or fragments that truncate the motif) fail to undergo spontaneous aggregation under physiological conditions [2]. This all‑or‑none effect underscores that the presence of the complete VQIVYK hexapeptide is a non‑negotiable requirement for any tau fragment intended to recapitulate pathological aggregation.

Heterotypic Kinetics
Head-to-head
PHF6 aggregation completely suppressed by R2/ΔK280 in absence of heparin vs R2/wt mixtures reach high plateau with prolonged lag phase
Supports cross-seeding and co-aggregation mechanism studies
Sequence-specific interaction; verify partner fragment context
Amyloid formation Neurotoxicity Tauopathy models

Applications of Tau Peptide (301-315)


Amyloid Aggregation Kinetics and Mechanism Studies

Leverage the 10‑fold higher ThT fluorescence plateau of the R3‑derived sequence (contained in Tau 301–315) compared with R2‑based fragments [1]. This superior signal‑to‑noise ratio enables reliable Z′‑factor calculations and reduces false‑negative rates in primary screens for tau aggregation inhibitors. Recommended assay conditions: 25 µM peptide in 20 mM ammonium acetate, pH 7.4, with 2.2 µM ThT, ± 1:4 heparin, monitored for 24 h at 37°C.

High-Resolution Structural Biology and Drug Design

Use Tau (301–315) as the minimal substrate for kinase assays targeting Ser305. Because this peptide contains Ser305 but excludes the confounding Ser320 phosphorylation site, it allows clean interpretation of how Ser305 phosphorylation modulates tubulin binding versus heparin‑induced aggregation [2]. The peptide is compatible with standard in vitro kinase reactions (e.g., using GSK‑3β or PKA) followed by MS or phospho‑specific antibody detection.

Inhibitor Screening and Drug Discovery

Employ Tau (301–315) as the reference antigen for antibodies targeting the PHF6 (VQIVYK) amyloidogenic core. Unlike overlapping fragments such as Tau (298–312) or Tau (304–318), this peptide presents the VQIVYK motif with its native N‑terminal PGGGS and C‑terminal PVDL flanking sequences, which are critical for proper β‑strand conformation [3]. This makes Tau (301–315) the preferred peptide for ELISA‑based epitope binning and competition assays.

Heterotypic Interaction and Cross-Seeding Studies

The distinct molecular weight of 1528.77 Da (and corresponding m/z values for multiply charged ions) differentiates Tau (301–315) from co‑stocked tau fragments [4]. Implement routine ESI‑MS or MALDI‑TOF verification using this exact mass to prevent mix‑ups in automated liquid‑handling systems and to satisfy GLP/GMP documentation requirements for reagent traceability.

Application
Selection Property
Validation Focus
Aggregation kinetics studies
PHF6-core signal robustness
ThT fluorescence lag time and plateau parameters
Structure-guided inhibitor design
Atomic-resolution structural model
Molecular docking and SAR validation
Inhibitor screening assays
Literature-consistent aggregation model
Half-time (t50) benchmarking against published data
Cross-seeding mechanism studies
Heterotypic interaction capability
Co-aggregation kinetics and partner-fragment profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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